molecular formula C11H15NO2 B14847064 3-Tert-butyl-5-hydroxybenzamide

3-Tert-butyl-5-hydroxybenzamide

Cat. No.: B14847064
M. Wt: 193.24 g/mol
InChI Key: RRBROOCKNANVQX-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, featuring a tert-butyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-hydroxybenzamide typically involves the condensation of 3-Tert-butyl-5-hydroxybenzoic acid with an amine under specific conditions. One common method is the direct condensation of the carboxylic acid and amine in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the reaction efficiency and yield, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-Tert-butyl-5-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. The tert-butyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems. Detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-5-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tert-butyl and hydroxyl groups provide a balance of steric hindrance and hydrogen bonding capability, making it a versatile compound in various chemical and biological contexts.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-tert-butyl-5-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-4-7(10(12)14)5-9(13)6-8/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

RRBROOCKNANVQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N)O

Origin of Product

United States

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